molecular formula C12H16ClN3O2S B6126986 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Cat. No.: B6126986
M. Wt: 301.79 g/mol
InChI Key: KMDINBBCOUIPSD-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, a propanoyl group, and a hydrazinecarbothioamide moiety

Properties

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)propanoylamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2S/c1-7-6-9(4-5-10(7)13)18-8(2)11(17)15-16-12(19)14-3/h4-6,8H,1-3H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDINBBCOUIPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NNC(=S)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes precise control of reaction temperatures, use of catalysts, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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